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molecular formula C9H11F2NO B1624522 2-Dimethylaminomethyl-4,5-difluoro-phenol CAS No. 704884-78-6

2-Dimethylaminomethyl-4,5-difluoro-phenol

Cat. No. B1624522
M. Wt: 187.19 g/mol
InChI Key: VVNLJNPGCNVLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903239B2

Procedure details

400 g of 3,4-difluorophenol are initially charged in 408 ml of 40% aqueous dimethylamine solution and cooled to 0° C. At 0-5° C., 276 ml of 37% aqueous formaldehyde solution are added dropwise within 60 min. The mixture is kept at 5-10° C. for 2 hours and subsequently stirred at room temperature for 20 hours. The mixture is admixed with 600 ml of water. The organic phase is removed, the aqueous phase is extracted twice with dichloromethane, the combined organic phases are dried and the solvent is distilled off under reduced pressure. The crude product is subsequently fractionally distilled under reduced pressure. 395 g (65% of theory) of a colourless liquid having a boiling point of 93° C. at 16 mbar are obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
408 mL
Type
reactant
Reaction Step One
Quantity
276 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[CH2:10]=O.O.[CH3:13][NH:14][CH3:15]>>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH2:13][N:14]([CH3:10])[CH3:15])=[C:4]([OH:9])[CH:3]=1

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
408 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
276 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
subsequently stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product is subsequently fractionally distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC(=C(CN(C)C)C=C1F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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